4-Chloro-2-methyl-1-propan-2-ylsulfanylbenzene
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Overview
Description
The compound with the identifier “4-Chloro-2-methyl-1-propan-2-ylsulfanylbenzene” is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Chloro-2-methyl-1-propan-2-ylsulfanylbenzene involves specific synthetic routes and reaction conditions. The exact methods and conditions for synthesizing this compound are typically detailed in scientific literature and patents. Generally, the synthesis may involve multiple steps, including the use of specific reagents, catalysts, and solvents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would require scaling up the laboratory synthesis methods. This involves optimizing the reaction conditions to ensure high yield and purity while maintaining cost-effectiveness. The industrial process may also include purification steps such as crystallization, distillation, or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methyl-1-propan-2-ylsulfanylbenzene can undergo various chemical reactions, including:
Oxidation: The compound may react with oxidizing agents to form oxidized products.
Reduction: It can be reduced using reducing agents to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
4-Chloro-2-methyl-1-propan-2-ylsulfanylbenzene has several scientific research applications across various fields:
Chemistry: It is used as a reagent or intermediate in organic synthesis.
Biology: The compound may be studied for its biological activity and potential therapeutic effects.
Medicine: Research may explore its potential as a drug candidate or its role in biochemical pathways.
Industry: this compound can be utilized in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methyl-1-propan-2-ylsulfanylbenzene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Chloro-2-methyl-1-propan-2-ylsulfanylbenzene can be identified based on their chemical structure and properties. Some of these compounds include:
- CID 2632
- CID 6540461
- CID 5362065
- CID 5479530
Uniqueness
This compound may exhibit unique properties that distinguish it from similar compounds These properties could include its reactivity, stability, or specific interactions with biological targets
Properties
IUPAC Name |
4-chloro-2-methyl-1-propan-2-ylsulfanylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClS/c1-7(2)12-10-5-4-9(11)6-8(10)3/h4-7H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJZPXHNOCQIDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)SC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)SC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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